(1-(5-Chloropyrimidin-2-yl)piperidin-3-yl)methanamine
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Overview
Description
(1-(5-Chloropyrimidin-2-yl)piperidin-3-yl)methanamine is a chemical compound that belongs to the class of piperidine derivatives It features a piperidine ring substituted with a chloropyrimidine group and a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(5-Chloropyrimidin-2-yl)piperidin-3-yl)methanamine typically involves the reaction of 5-chloropyrimidine with piperidine derivatives under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(1-(5-Chloropyrimidin-2-yl)piperidin-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
(1-(5-Chloropyrimidin-2-yl)piperidin-3-yl)methanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of (1-(5-Chloropyrimidin-2-yl)piperidin-3-yl)methanamine involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes or as an agonist/antagonist of specific receptors.
Comparison with Similar Compounds
Similar Compounds
- (1-(5-Bromopyridin-2-yl)piperidin-3-yl)methanamine
- (1-(5-Chloropyrimidin-2-yl)piperidin-4-yl)methanamine
- (1-(2-Chloropyrimidin-4-yl)piperidin-3-yl)methanamine
Uniqueness
(1-(5-Chloropyrimidin-2-yl)piperidin-3-yl)methanamine is unique due to its specific substitution pattern on the piperidine ring and the presence of the chloropyrimidine group. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C10H15ClN4 |
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Molecular Weight |
226.70 g/mol |
IUPAC Name |
[1-(5-chloropyrimidin-2-yl)piperidin-3-yl]methanamine |
InChI |
InChI=1S/C10H15ClN4/c11-9-5-13-10(14-6-9)15-3-1-2-8(4-12)7-15/h5-6,8H,1-4,7,12H2 |
InChI Key |
QTZUXFJBEKEMFC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=NC=C(C=N2)Cl)CN |
Origin of Product |
United States |
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